molecular formula C23H28O8 B1181183 De-4'-O-methylyangambin CAS No. 149250-48-6

De-4'-O-methylyangambin

Cat. No. B1181183
CAS RN: 149250-48-6
InChI Key:
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Description

De-4’-O-methylyangambin is a natural product found in plants such as Litsea coreana, Euonymus alatus, and Boscia senegalensis. It has been characterized and studied for its potential biological activities .


Molecular Structure Analysis

The molecular formula of De-4’-O-methylyangambin is C23H28O8 , with a molecular weight of approximately 432.5 g/mol . Its 2D structure consists of a complex arrangement of rings and functional groups, including furofuran and methoxyphenol moieties . The 3D conformer reveals its intricate spatial arrangement .


Physical And Chemical Properties Analysis

  • Solubility : De-4’-O-methylyangambin is likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
  • Stability : Protecting De-4’-O-methylyangambin from air and light is crucial. Refrigeration or freezing at temperatures between 2°C and 8°C is recommended for storage .

Scientific Research Applications

  • Psychedelic Drugs in Psychopharmacology : Mithoefer, Grob, and Brewerton (2016) discuss the potential of psychedelic drugs like psilocybin and MDMA in the treatment of psychiatric disorders. This research highlights the exploration of novel substances in psychopharmacology, which may be relevant to the study of De-4'-O-methylyangambin (Mithoefer, Grob, & Brewerton, 2016).

  • Machine Learning in Materials Stability : Naik et al. (2021) utilized machine learning to study the stability of organic-inorganic materials under environmental stress. This approach could be applied to investigate the stability of compounds like this compound (Naik et al., 2021).

  • DNA Methylation in Development and Disease : Okano, Bell, Haber, and Li (1999) discuss the role of DNA methyltransferases in de novo methylation, essential for mammalian development and implicated in diseases. This research could provide a biochemical context for investigating the effects of this compound on genetic expression (Okano, Bell, Haber, & Li, 1999).

  • Therapeutic Potential of Psychedelics : Griffiths, Richards, McCann, and Jesse (2006) explored the psychological effects of psilocybin, indicating the therapeutic potential of certain compounds. Similar research methodologies could be applied to this compound (Griffiths, Richards, McCann, & Jesse, 2006).

  • Drug Discovery Perspectives : Drews (2000) provides insights into the evolution of drug discovery, which might be relevant for understanding how novel compounds like this compound are researched and developed (Drews, 2000).

  • Bioparticle Manipulation Techniques : Qian et al. (2014) discuss dielectrophoresis for bioparticle manipulation, a technique that could be used in studying the properties or delivery mechanisms of this compound (Qian et al., 2014).

  • Effects of 4-O-methylhonokiol : Lee et al. (2012) studied the effects of 4-O-methylhonokiol on neuroinflammation and memory impairment, which might offer parallels for the study of this compound in similar contexts (Lee et al., 2012).

Mechanism of Action

Target of Action

De-4’-O-methylyangambin is a lignan, a class of compounds known for their diverse range of biological activities

Mode of Action

It is reported to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response

Biochemical Pathways

Given its reported anti-inflammatory activity , it may be inferred that it affects pathways related to inflammation.

Result of Action

De-4’-O-methylyangambin is reported to have anti-inflammatory activity . This suggests that it may modulate the cellular and molecular processes involved in inflammation, potentially leading to a reduction in inflammatory responses. Additionally, it exhibits antibacterial effects , indicating a potential role in combating bacterial infections.

Biochemical Analysis

Biochemical Properties

De-4’-O-methylyangambin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antibacterial effects by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting their function . Additionally, De-4’-O-methylyangambin has been shown to interact with pain receptors, contributing to its analgesic properties . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

De-4’-O-methylyangambin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, De-4’-O-methylyangambin affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These effects underscore the compound’s potential in managing inflammatory conditions and metabolic disorders.

Molecular Mechanism

The molecular mechanism of De-4’-O-methylyangambin involves its binding interactions with specific biomolecules. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing bacterial growth . Additionally, De-4’-O-methylyangambin interacts with pain receptors, blocking pain signals and providing analgesic effects . These binding interactions are crucial for the compound’s antibacterial and analgesic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of De-4’-O-methylyangambin have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods . Degradation may occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies have shown that De-4’-O-methylyangambin can have sustained effects on cellular function, particularly in reducing inflammation and pain .

Dosage Effects in Animal Models

The effects of De-4’-O-methylyangambin vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications of De-4’-O-methylyangambin.

Metabolic Pathways

De-4’-O-methylyangambin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites contribute to the compound’s biological activity and are eventually excreted through the kidneys . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of De-4’-O-methylyangambin.

Transport and Distribution

Within cells and tissues, De-4’-O-methylyangambin is transported and distributed through specific transporters and binding proteins. It is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, De-4’-O-methylyangambin binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are essential for the compound’s biological activity.

Subcellular Localization

De-4’-O-methylyangambin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, De-4’-O-methylyangambin can be found in the nucleus, where it may modulate gene expression . This subcellular localization is critical for understanding the compound’s mechanism of action and therapeutic potential.

properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQKDTUOKAQNT-ZYNNUQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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